molecular formula C16H19NO B8352765 2-butoxy-5-phenyl-3H-azepine

2-butoxy-5-phenyl-3H-azepine

Cat. No. B8352765
M. Wt: 241.33 g/mol
InChI Key: WRTCBNZTJXPLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188069B2

Procedure details

The 2-butoxy-5-phenyl-3H-azepine (908 g, 3.42 moles) is dissolved in 2B-3 ethanol (8172 mL) and de-ionized water (2724 mL). The solution is charged to an autoclave and heated to 150° C. for 20 hours. The solution is cooled to room temperature and concentrated under reduced pressure. Residual water is removed by azeotropic distillation from toluene (2×2 L). The residual solids are dissolved in toluene (1.7 L) and heated between 95 to 100° C. The solution is cooled to <90° C. and heptane (about 4.8 mL/g) is added. The solution is allowed to cool to room temperature, and then cooled to 0 to 5° C. using an ice bath. The solids are filtered, washed with heptane, and dried to give the title compound (559 g, 88%) as a light brown solid.
Quantity
908 g
Type
reactant
Reaction Step One
Quantity
8172 mL
Type
solvent
Reaction Step One
Name
Quantity
2724 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH2:12][CH:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][N:7]=1)CCC.O>C(O)C>[C:13]1([C:10]2[CH:9]=[CH:8][NH:7][C:6](=[O:5])[CH2:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
908 g
Type
reactant
Smiles
C(CCC)OC1=NC=CC(=CC1)C1=CC=CC=C1
Name
Quantity
8172 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2724 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is charged to an autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residual water is removed by azeotropic distillation from toluene (2×2 L)
DISSOLUTION
Type
DISSOLUTION
Details
The residual solids are dissolved in toluene (1.7 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated between 95 to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to <90° C.
ADDITION
Type
ADDITION
Details
heptane (about 4.8 mL/g) is added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 to 5° C.
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 559 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.